

# A Technical Guide to Novel Cobalt-Based Catalytic Reactions

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of recent advancements in the field of **cobalt**-catalyzed reactions, focusing on novel methodologies with significant potential for applications in organic synthesis and drug development. The use of earth-abundant and less toxic **cobalt** as a catalyst offers a sustainable and cost-effective alternative to precious metals like palladium and rhodium. This document details the experimental protocols, quantitative data, and mechanistic pathways for three distinct and recently developed **cobalt**-catalyzed transformations: a C–H cyanation of heteroarenes, a Suzuki-Miyaura cross-coupling of arylboronic esters and aryl halides, and an enantioconvergent hydroalkylation for the construction of challenging stereogenic centers.

# Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes with N-Cyanosuccinimide

The direct cyanation of C–H bonds is a highly atom-economical and efficient method for the synthesis of valuable nitrile-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. Researchers have developed a **cobalt**-catalyzed C–H cyanation of arenes and heteroarenes using the readily available and stable N-cyanosuccinimide as the cyanating agent.[1][2][3][4] This method demonstrates high selectivity for monocyanation and exhibits broad functional group tolerance.[1][4]

# **Experimental Protocol**



General Procedure for **Cobalt**-Catalyzed C–H Cyanation:

A 4 mL vial equipped with a magnetic stir bar was charged with the (hetero)arene substrate (0.10 mmol, 1.0 equiv), N-cyanosuccinimide (21.3 mg, 0.15 mmol, 1.5 equiv), Cp\*Co(CO)I<sub>2</sub> (4.5 mg, 0.01 mmol, 10 mol %), AgNTf<sub>2</sub> (7.8 mg, 0.02 mmol, 20 mol %), and AgOAc (3.3 mg, 0.02 mmol, 20 mol %). The vial was sealed with a Teflon-lined cap, and 1,2-dichloroethane (0.5 mL) was added. The reaction mixture was then stirred at 120 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired cyanated product.

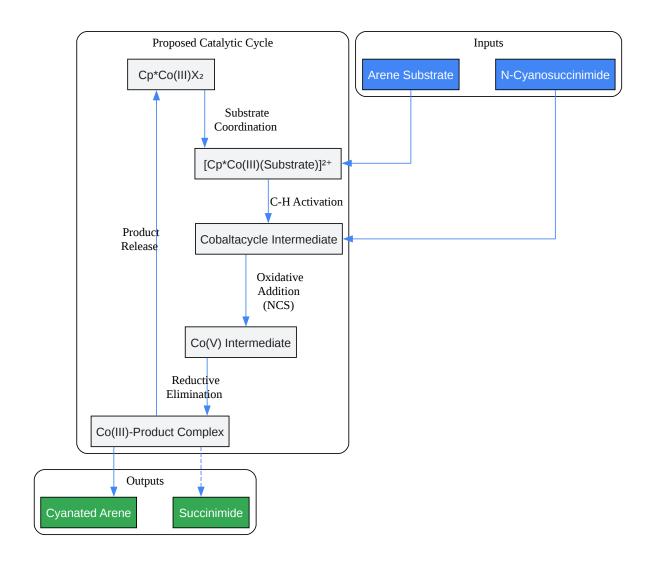
**Data Presentation** 

Substrate (1.0 equiv)	Product	Yield (%)	
2-Phenylpyridine	2-(2-Cyanophenyl)pyridine	85	
2-(p-Tolyl)pyridine	2-(4-Methyl-2- cyanophenyl)pyridine	92 idine	
2-(4-Methoxyphenyl)pyridine	2-(4-Methoxy-2- cyanophenyl)pyridine	88	
2-(4-Fluorophenyl)pyridine	2-(4-Fluoro-2- cyanophenyl)pyridine		
2-(4- (Trifluoromethyl)phenyl)pyridin e	2-(4-(Trifluoromethyl)-2- cyanophenyl)pyridine	68	
1-Phenyl-1H-pyrazole	1-(2-Cyanophenyl)-1H- pyrazole	72	
2-Phenyl-1H-indole	2-(2-Cyanophenyl)-1H-indole	65	
6-Phenylpurine	6-(2-Cyanophenyl)purine	58	

Yields are for isolated products.

## **Visualization**





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Proposed catalytic cycle for Co-catalyzed C-H cyanation.



# Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling of Arylboronic Esters and Aryl Halides

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. The development of **cobalt**-catalyzed variants provides a more sustainable approach to this powerful C-C bond-forming reaction. An efficient **cobalt**(II)/terpyridine catalyst system has been reported for the cross-coupling of a diverse range of arylboronic esters and aryl halides.[5]

## **Experimental Protocol**

General Procedure for Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling:

An oven-dried Schlenk tube was charged with CoCl<sub>2</sub> (2.6 mg, 0.02 mmol, 10 mol %), 4'-phenyl-2,2':6',2"-terpyridine (PhTpy) (6.2 mg, 0.02 mmol, 10 mol %), and KOMe (21.0 mg, 0.3 mmol, 1.5 equiv). The tube was evacuated and backfilled with argon three times. Under a positive flow of argon, the aryl halide (0.2 mmol, 1.0 equiv), the arylboronic acid neopentylglycol ester (0.3 mmol, 1.5 equiv), and anhydrous, degassed 1,4-dioxane (1.0 mL) were added. The Schlenk tube was sealed, and the reaction mixture was stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the biaryl product.

#### **Data Presentation**

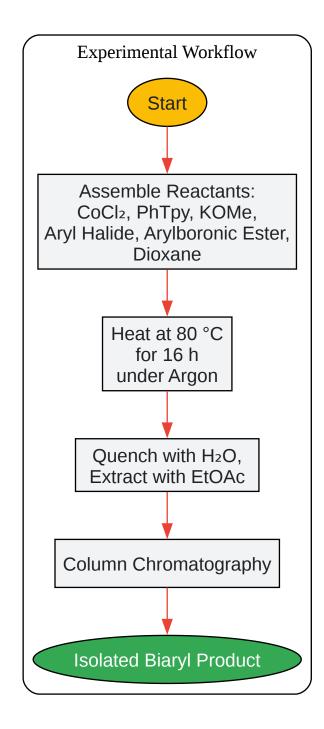


Aryl Halide (1.0 equiv)	Arylboronic Ester (1.5 equiv)	Product	Yield (%)
4- Bromoacetophenone	Phenylboronic acid neopentylglycol ester	4-Acetylbiphenyl	95
4-Chlorobenzonitrile	Phenylboronic acid neopentylglycol ester	4-Cyanobiphenyl	88
3-Bromopyridine	Phenylboronic acid neopentylglycol ester	3-Phenylpyridine	75
1-Bromo-4- methoxybenzene	4- Methoxyphenylboronic acid neopentylglycol ester	4,4'- Dimethoxybiphenyl	92
2-Bromotoluene	Phenylboronic acid neopentylglycol ester	2-Methylbiphenyl	81
1-Bromo-4- fluorobenzene	4-Fluorophenylboronic acid neopentylglycol ester	4,4'-Difluorobiphenyl	85

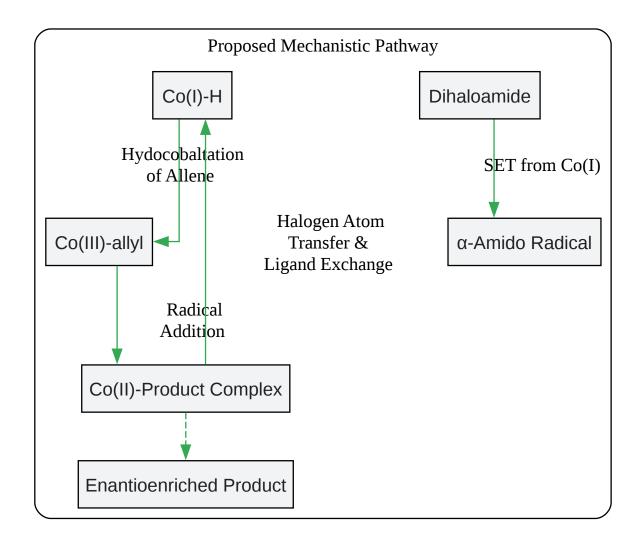
Yields are for isolated products.

## **Visualization**









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